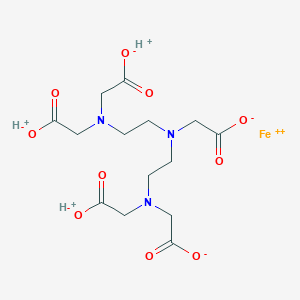
Ferric dtpa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric dtpa, also known as this compound, is a useful research compound. Its molecular formula is C14H21FeN3O10 and its molecular weight is 447.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferric Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Applications
- Contrast Agent in Imaging : Ferric DTPA is utilized as a contrast agent in magnetic resonance imaging (MRI). Studies have shown that it generates comparable contrast effects to traditional gadolinium-based agents in dynamic contrast-enhanced MRI, making it a potential alternative for patients with gadolinium-related toxicity concerns .
- Treatment of Heavy Metal Poisoning : this compound is effective in chelating toxic metals from the body, facilitating their excretion. It has been used successfully in clinical settings to treat patients with heavy metal poisoning, particularly lead and mercury.
- Protective Effects Against Inflammation : Research indicates that this compound can protect against inflammatory responses induced by cytokines such as tumor necrosis factor-alpha (TNF-α) in animal models, suggesting its potential use in managing inflammatory diseases .
Agricultural Applications
- Nutrient Supplementation : In agriculture, this compound is employed as a micronutrient fertilizer to enhance iron availability in soil. It has been shown to improve plant health and growth by preventing iron deficiency, which is crucial for chlorophyll synthesis and overall plant vigor .
- Impact on Plant Physiology : Studies on cranberry plants highlighted that while this compound improved iron levels, excessive concentrations led to negative physiological effects such as leaf drop and necrosis. This underscores the importance of dosage optimization when using chelated iron fertilizers .
Environmental Applications
- Water Treatment : this compound is used in water treatment processes to remove metal contaminants from wastewater. Its chelating properties allow it to bind harmful metals, facilitating their removal and reducing environmental toxicity.
Data Tables
Case Study: MRI Imaging with this compound
In a comparative study involving dynamic contrast-enhanced MRI for breast cancer detection, this compound was synthesized alongside other low-molecular-weight iron chelates. The results indicated that while the relaxivity values were lower than those of gadolinium-based agents, this compound provided sufficient contrast for imaging purposes without the associated toxicity risks .
Case Study: Agricultural Impact on Cranberries
An experiment assessing the effects of varying concentrations of this compound on cranberry plants demonstrated that while low concentrations promoted healthy growth, higher concentrations resulted in detrimental effects such as leaf necrosis and reduced shoot length. This study emphasizes the need for careful management of chelated iron applications in agriculture .
特性
CAS番号 |
15162-64-8 |
|---|---|
分子式 |
C14H21FeN3O10 |
分子量 |
447.18 g/mol |
IUPAC名 |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |
InChI |
InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |
InChIキー |
RASZKSWRZUIIQJ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
異性体SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Fe+2] |
正規SMILES |
[H+].[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |
同義語 |
DTPA ferric chelate ferric diethylenetriamine-N,N,N',N'',N''-pentaacetate ferric DTPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















